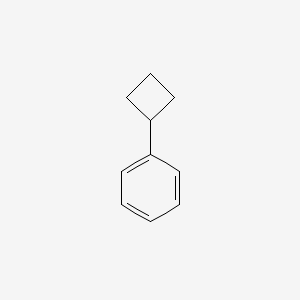

Cyclobutylbenzene

Vue d'ensemble

Description

Cyclobutylbenzene is a chemical compound with the molecular formula C10H12 . It is characterized by a unique puckered structure, longer C-C bond lengths, increased C-C π-character, and relative chemical inertness for a highly strained carbocycle .

Molecular Structure Analysis

The molecular structure of Cyclobutylbenzene is characterized by its unique puckered structure, longer C-C bond lengths, increased C-C π-character . The molecule contains a total of 23 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), and 1 six-membered ring(s) .Physical And Chemical Properties Analysis

Cyclobutylbenzene has a density of 1.0±0.1 g/cm³, a boiling point of 198.8±7.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 41.7±0.8 kJ/mol and a flash point of 65.0±8.5 °C . The index of refraction is 1.547, and it has a molar refractivity of 42.9±0.3 cm³ .Applications De Recherche Scientifique

Solvent-Free Copper-Catalysed Amination Reactions

Cyclobutylbenzene derivatives, such as 1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene, have been utilized as ligands in copper-catalysed amination reactions. This process facilitates the formation of secondary or tertiary amines with high yields, highlighting its potential in organic synthesis and pharmaceutical applications (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Hydrogen Storage in Microporous Metal-Organic Frameworks

Studies on Metal-Organic Framework-5 (MOF-5) have shown that cyclobutylbenzene can be used as a linker in these frameworks. This application demonstrates significant potential for hydrogen storage, a critical component in developing sustainable energy solutions (Rosi et al., 2003).

Synthesis of Cyclohexylbenzene

Cyclohexylbenzene, a related compound, has been synthesized from cyclobutylbenzene. This process is significant in the production of chemical intermediates for various industries, including the manufacturing of lithium-ion batteries (Fu, 2013).

[2 + 2] Cyclodimers Formation

Research on the [2 + 2] cyclodimers of 1-Cyanoacenaphthylene and Benzene, which involve cyclobutylbenzene units, provides insights into the chemistry of cyclodimers. These compounds have potential applications in material science and synthetic chemistry (Noh, Yoon, Lee, & Cha, 2002).

Overcharge Protection Agent for Lithium-Ion Cells

Cyclobutylbenzene derivatives, like cyclohexylbenzene, are used in commercial lithium-ion cells as overcharge protection agents. This application is crucial in enhancing the safety and longevity of batteries (Shima et al., 2006).

Orientations Futures

Cyclobutanes, including Cyclobutylbenzene, are increasingly being used in medicinal chemistry due to their unique properties . They have been employed for improving multiple factors such as preventing cis/trans-isomerization by replacing alkenes, replacing larger cyclic systems, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, as aryl isostere and filling hydrophobic pockets . This suggests that there is potential for further exploration and utilization of Cyclobutylbenzene in various fields, especially in drug development .

Propriétés

IUPAC Name |

cyclobutylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMBCHVRTIOTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195987 | |

| Record name | Benzene, cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutylbenzene | |

CAS RN |

4392-30-7 | |

| Record name | Benzene, cyclobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

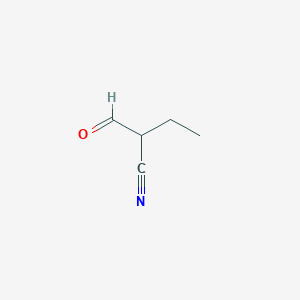

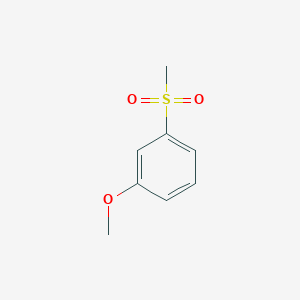

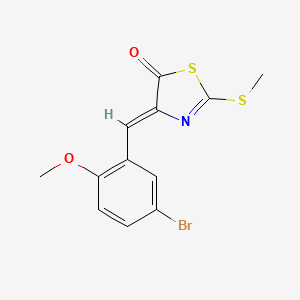

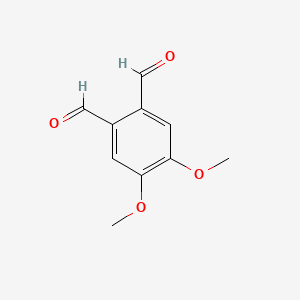

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)